2-((1-(2-(2-Fluorophenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
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Overview
Description
2-((1-(2-(2-Fluorophenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound featuring a piperidine ring, a fluorophenyl group, and an isonicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(2-Fluorophenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using 2-fluorobenzyl chloride or similar reagents.
Acetylation: The acetyl group is added through an acetylation reaction, commonly using acetic anhydride or acetyl chloride.
Coupling with Isonicotinonitrile: The final step involves coupling the piperidine derivative with isonicotinonitrile, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((1-(2-(2-Fluorophenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidine ring can interact with active sites or binding pockets. The isonicotinonitrile moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile: Similar structure but with a chlorine atom instead of fluorine.
2-((1-(2-(2-Methylphenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile: Contains a methyl group instead of fluorine.
2-((1-(2-(2-Bromophenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile: Features a bromine atom in place of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-((1-(2-(2-Fluorophenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile imparts unique electronic properties, potentially enhancing its binding affinity and specificity compared to its analogs with different substituents. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-[2-(2-fluorophenyl)acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-17-6-2-1-4-15(17)11-19(24)23-9-3-5-16(13-23)25-18-10-14(12-21)7-8-22-18/h1-2,4,6-8,10,16H,3,5,9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIYNBDKKSHEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)OC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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